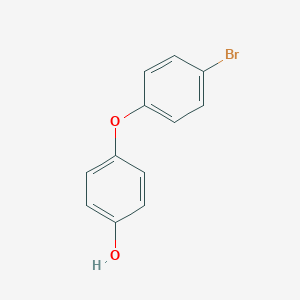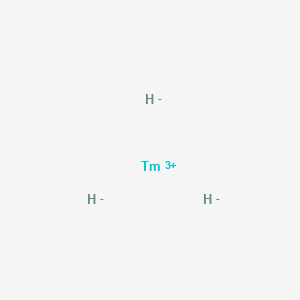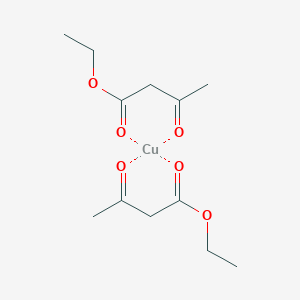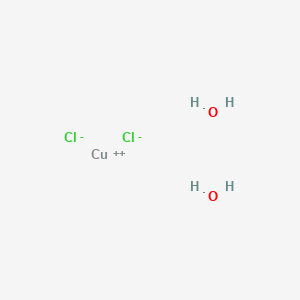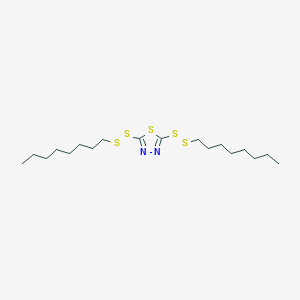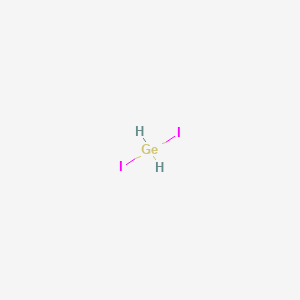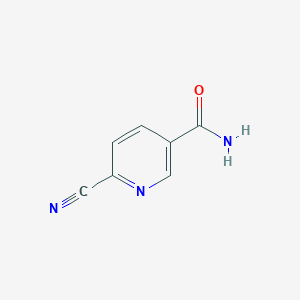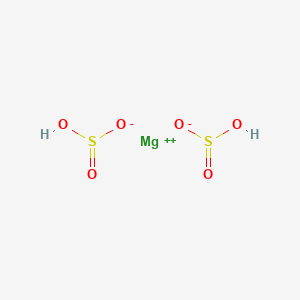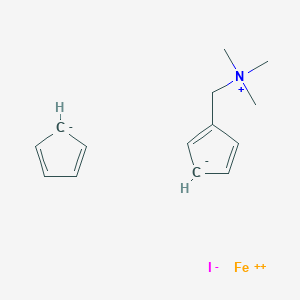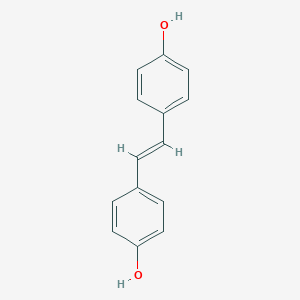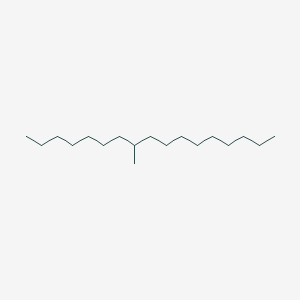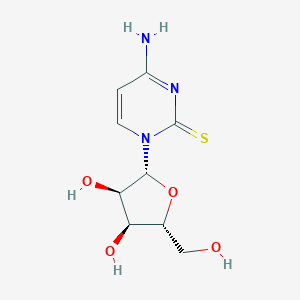
2-硫代胞嘧啶
描述
2-硫代胞嘧啶是一种天然存在于转移核糖核酸中的硫代核苷。它在药物研究和纳米技术等多个领域引起了广泛关注。 该化合物以将胞嘧啶第二位的氧原子替换为硫原子为特征,从而显著改变了其化学性质 .
科学研究应用
2-硫代胞嘧啶在科学研究中有着广泛的应用:
化学: 它被用作合成修饰核苷和核苷酸的构建块,这些核苷和核苷酸在核酸化学研究中非常重要。
生物学: 2-硫代胞嘧啶被掺入转移核糖核酸,在那里它在核糖核酸的稳定性和功能中起作用。
医药: 该化合物正在研究其潜在的治疗应用,包括抗病毒和抗癌特性。
作用机制
2-硫代胞嘧啶的作用机制涉及其掺入核酸,在那里它可以影响核糖核酸的结构和功能。第二位的硫原子增强了该化合物形成氢键和与金属离子相互作用的能力,这会影响核糖核酸的稳定性和反应性。 这种修饰会导致基因表达和蛋白质合成的改变 .
生化分析
Biochemical Properties
2-Thiocytidine interacts with several biomolecules in biochemical reactions. It plays a crucial role in the biosynthesis of sulfur modifications in tRNA . The sulfur atoms for these modifications are provided by the cysteine/cysteine desulfurase (IscS) system .
Cellular Effects
2-Thiocytidine influences cell function by enabling thermophilic bacteria to survive in high-temperature environments . It is involved in the post-transcriptional modifications of tRNA, which are essential for accurate and efficient translation .
Molecular Mechanism
The molecular mechanism of 2-Thiocytidine involves the ATP-dependent 2-thiolation of cytidine in position 32 of tRNA, forming 2-thiocytidine . This process involves a first activation step by ATP to form an adenylated intermediate of the target base of tRNA, and a second nucleophilic substitution step of the sulfur atom supplied by the hydrosulfide attached to the Fe-S cluster .
Metabolic Pathways
2-Thiocytidine is involved in the metabolic pathways of tRNA modification . It interacts with enzymes such as cysteine desulfurase in the IscS system .
Subcellular Localization
The subcellular localization of 2-Thiocytidine is primarily in the tRNA molecules
准备方法
合成路线和反应条件: 2-硫代胞嘧啶可以通过胞嘧啶与含硫试剂的反应合成。一种常见的方法是使用Lawesson试剂,该试剂可在温和条件下促进胞嘧啶的硫化。 该反应通常需要惰性气氛和适中的温度,以确保选择性地形成2-硫代胞嘧啶 .
工业生产方法: 2-硫代胞嘧啶的工业生产通常涉及使用优化反应条件的大规模合成,以最大限度地提高产率和纯度。 该过程可能包括通过结晶或色谱法进行纯化步骤,以从副产物和未反应的起始原料中分离出所需的产物 .
化学反应分析
反应类型: 2-硫代胞嘧啶会发生各种化学反应,包括:
氧化: 在特定条件下,2-硫代胞嘧啶中的硫原子可以被氧化,形成亚砜或砜。
还原: 还原反应可以将硫原子还原回其原始状态或进一步还原,形成硫醇。
常用试剂和条件:
氧化: 过氧化氢或过酸等试剂通常用于氧化反应。
还原: 硼氢化钠或氢化铝锂等还原剂用于还原反应。
取代: 胺或硫醇等亲核试剂可用于取代反应.
主要产品:
氧化: 亚砜和砜。
还原: 硫醇。
取代: 根据所用亲核试剂的不同,各种取代衍生物.
相似化合物的比较
与其他核苷类似物相比,2-硫代胞嘧啶是独特的,因为它在第二位存在硫原子。类似的化合物包括:
胞嘧啶: 母体核苷,在第二位有一个氧原子。
4-硫代尿嘧啶: 另一个硫代核苷,在第四位有一个硫原子。
5-甲基-2-硫代胞嘧啶: 一种在第五位有一个甲基和在第二位有一个硫原子的衍生物
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUOMFWUGWKKO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157516 | |
| Record name | 2-Thiocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-97-9 | |
| Record name | 2-Thiocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13239-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Thiocytidine (s2C) and where is it found?
A1: 2-Thiocytidine (s2C) is a modified nucleoside found exclusively in transfer RNA (tRNA) across various organisms. [, ] It is a pyrimidine nucleoside where a sulfur atom replaces the oxygen atom at position 2 of the cytidine base. [, ] While found in all domains of life, bacteria generally contain a higher proportion of s2C compared to other organisms. []
Q2: What makes the presence of 2-Thiocytidine in tRNA significant?
A2: The unique presence of s2C, and other thionucleosides, exclusively in tRNA suggests a significant role in the intricate processes of translation and its regulation. [] They are believed to contribute to the efficiency and accuracy of translation by influencing codon-anticodon interactions during protein synthesis. [, ]
Q3: How does 2-Thiocytidine affect codon recognition in tRNA?
A3: Studies using Escherichia coli tRNAArg1 ICG and tRNAArg2 ICG, which differ only in the presence or absence of s2C32, demonstrate that this modification restricts codon recognition to the more common CGU and CGC codons, rather than the rare CGA codon. [] This suggests s2C32 contributes to the fine-tuning of codon recognition by specific tRNAs. []
Q4: What is the significance of position 32 in tRNA with respect to 2-Thiocytidine?
A4: In E. coli and Salmonella enterica serovar Typhimurium, s2C is primarily found at position 32. [] Deletion of the ttcA gene in S. enterica, responsible for s2C32 formation, reveals its importance in A-site selection for Arg-tRNAmnm5UCUArg at the AGG codon, but not for Arg-tRNAICGArg at CGN codons. [] This highlights the specific role of s2C32 in modulating codon-anticodon interactions.
Q5: Does the absence of 2-Thiocytidine impact the growth of bacteria?
A5: Research indicates that deleting the ttcA gene in S. enterica, resulting in the absence of s2C, does not negatively affect the growth rate compared to the wild-type strain. [] This suggests that despite its role in modulating codon recognition, the absence of s2C might not be lethal under normal growth conditions. []
Q6: Can you elaborate on the biosynthesis of 2-Thiocytidine in bacteria?
A6: In bacteria like E. coli and S. enterica, the formation of s2C relies on a cysteine desulfurase enzyme, IscS, which initiates the process by mobilizing sulfur from cysteine. [, ] This sulfur is then transferred via a pathway that requires the participation of iron-sulfur cluster proteins, ultimately leading to the thiolation of cytidine in tRNA. [, , ]
Q7: Are there specific enzymes involved in 2-Thiocytidine biosynthesis?
A7: Yes, the ttcA gene in bacteria encodes for the TtcA protein, which is directly involved in s2C biosynthesis. [] This protein family is characterized by the presence of a PP-loop and a conserved Cys-X1-X2-Cys motif, essential for its function. [] Mutations within this motif have been shown to abolish s2C formation. []
Q8: How do mutations in IscS affect 2-Thiocytidine formation?
A8: Studies on S. enterica reveal that alterations in the IscS protein, particularly in its C-terminal region, can specifically impact ms2io6A formation while leaving the biosynthesis of other thionucleosides relatively unaffected. [] This suggests that while IscS plays a central role in sulfur mobilization for thionucleoside biosynthesis, specific regions within the protein might exhibit selectivity towards different pathways. []
Q9: Can 2-Thiocytidine be incorporated into tRNA in vitro?
A9: Yes, studies demonstrate that tRNA nucleotidyl transferase can incorporate s2C into tRNA in vitro. [, ] For instance, s2C can be incorporated into yeast tRNAPhe-A73-C74, resulting in tRNAPhe-A73-C74-s2C75, which can be further extended to tRNAPhe-A73-C74-s2C75-A76. []
Q10: What happens when 2-Thiocytidine in tRNA interacts with p-hydroxymercuribenzoate?
A10: The sulfur atom in s2C provides a specific binding site for p-hydroxymercuribenzoate. Studies show a 1:1 complex formation between tRNAPhe containing s2C and p-hydroxymercuribenzoate with a dissociation constant (Kd) of 8.7 μM. [] This interaction highlights the potential for using s2C as a site-specific modification for introducing labels or probes into tRNA molecules. []
Q11: What is the molecular formula and weight of 2-Thiocytidine?
A11: The molecular formula of 2-Thiocytidine is C9H13N3O4S, and its molecular weight is 259.28 g/mol.
Q12: Is there spectroscopic data available for 2-Thiocytidine?
A12: Yes, 2-Thiocytidine and its derivatives have been characterized using various spectroscopic methods:
Q13: How is 2-Thiocytidine synthesized?
A13: Several synthetic methods are available for preparing 2-Thiocytidine and its derivatives:
Q14: What is the significance of the sulfur atom in 2-Thiocytidine's reactivity?
A14: The sulfur atom in s2C plays a crucial role in its reactivity. Its presence increases the nucleophilicity of the molecule, making it more susceptible to alkylation reactions compared to its oxygen analogue, cytidine. [, ]
Q15: Can 2-Thiocytidine be used for site-specific labeling of tRNA?
A15: Yes, the unique reactivity of the sulfur atom in s2C makes it an attractive target for site-specific labeling of tRNA. [] By incorporating s2C into tRNA, researchers can introduce various labels or probes, such as fluorescent tags or spin labels, through alkylation reactions. [, , ]
Q16: How does the presence of 2-Thiocytidine affect the properties of polynucleotides?
A16: Incorporating s2C into polynucleotides can significantly alter their biophysical properties:
Q17: What are the potential applications of 2-Thiocytidine and its derivatives?
A17: The unique properties of s2C and its derivatives make them attractive candidates for various applications:
Q18: Are there known resistance mechanisms to 2-Thiocytidine-based compounds?
A18: While specific resistance mechanisms to s2C-based compounds haven't been extensively studied, it is known that alterations in viral reverse transcriptase can lead to resistance against thiolated polynucleotides. [] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


